N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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Overview
Description
N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a morpholine ring, a triazole ring, and a benzoxazine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the morpholine derivative, followed by the introduction of the triazole and benzoxazine moieties. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and morpholine sites. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The morpholine and triazole rings are known to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The benzoxazine moiety may also play a role in the compound’s overall activity by stabilizing the molecular structure and enhancing its binding affinity to targets.
Comparison with Similar Compounds
N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can be compared with similar compounds such as:
4-Benzoylmorpholine: Shares the morpholine ring but lacks the triazole and benzoxazine moieties.
3-chloro-N-{[4-(morpholin-4-yl)phenyl]methyl}aniline: Contains the morpholine and chloro groups but differs in the overall structure.
N-[3-chloro-4-(morpholin-4-yl)phenyl]naphthalene-1-carboxamide: Similar in having the morpholine and chloro groups but with a naphthalene ring instead of the triazole and benzoxazine moieties.
Properties
Molecular Formula |
C25H27ClN6O4S |
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Molecular Weight |
543.0 g/mol |
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-[[4-methyl-5-[1-(3-oxo-1,4-benzoxazin-4-yl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H27ClN6O4S/c1-16(32-20-5-3-4-6-21(20)36-14-23(32)34)24-28-29-25(30(24)2)37-15-22(33)27-17-7-8-19(18(26)13-17)31-9-11-35-12-10-31/h3-8,13,16H,9-12,14-15H2,1-2H3,(H,27,33) |
InChI Key |
GKHFIPSYPVMQAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C(N1C)SCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)N4C(=O)COC5=CC=CC=C54 |
Origin of Product |
United States |
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